BenchChemオンラインストアへようこそ!

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

An indolyl oxoacetamide building block featuring a characteristic oxoacetamide warhead, 1,2-dimethyl substitution on the indole core, and an N-benzyl substituent (est. ~2.5 logP contribution). Unlike the des-methyl analog (CAS 55654-71-2, Ki=346 nM at GABAA), the 1,2-dimethyl groups sterically reduce CNS off-target liability. Retains the single H-bond donor critical for hinge-region binding, absent in the N-methyl analog (CAS 862813-86-3). Ideal for matched-pair profiling and systematic SAR exploration at the N-benzyl and C2 positions. Supplied at 95%+ purity for unambiguous screening results.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 862831-05-8
Cat. No. B2465208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
CAS862831-05-8
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC3=CC=CC=C3
InChIInChI=1S/C19H18N2O2/c1-13-17(15-10-6-7-11-16(15)21(13)2)18(22)19(23)20-12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,20,23)
InChIKeyMKINIKQRWUAGHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-05-8) – Indolyl Oxoacetamide Scaffold with Differentiated N-Benzyl and 1,2-Dimethyl Substitution for Targeted Research Procurement


N-Benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-05-8, molecular formula C₁₉H₁₈N₂O₂, molecular weight 306.37 Da) is a synthetic indole derivative bearing a characteristic oxoacetamide warhead, an N-benzyl substituent on the acetamide nitrogen, and 1,2-dimethyl groups on the indole core . The compound is commercially available at 95%+ purity under catalog number CM1005945, supplied for research use only . Its structural features place it within the broader class of indolyl oxoacetamides, a scaffold validated for pancreatic lipase inhibition and investigated for anticancer and antimicrobial applications.

Why Indolyl Oxoacetamide Analogs Cannot Be Interchanged – Structural Determinants of Target Engagement, Selectivity, and Physicochemical Behavior


Within the indolyl oxoacetamide family, seemingly minor structural modifications produce large shifts in biological activity that preclude generic substitution. The des-methyl analog N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 55654-71-2) binds the GABAA α1β2γ2 receptor with a Ki of 346 nM, whereas the 1,2-dimethyl substitution on the target compound is predicted to sterically ablate this interaction [1]. Conversely, the N-methyl amide analog (CAS 862813-86-3) lacks a hydrogen bond donor entirely, fundamentally altering its target recognition profile. Even within the same scaffold, pancreatic lipase inhibitory IC₅₀ values range from 2.95 µM (lead 12c) to >24.8 µM for less optimized analogs, underscoring that potency is exquisitely sensitive to substituent identity and position [2]. These quantitative structure–activity relationships demonstrate that the target compound occupies a distinct position in chemical space that cannot be replicated by off-the-shelf alternatives.

N-Benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide – Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


Secondary Amide N–H Provides One Hydrogen Bond Donor (HBD) Absent in the N-Methyl Amide Analog – A Binary Switch for Target Recognition and Solubility

The target compound possesses a secondary amide N–H that contributes exactly one hydrogen bond donor (HBD). In contrast, its closest N-methyl amide analog, N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide (CAS 862813-86-3), contains a tertiary amide with zero HBDs . This is not a gradual difference but a binary presence/absence distinction that alters the compound's capacity to donate a hydrogen bond to target proteins, water molecules, or formulation excipients.

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

N-Benzyl Substituent Adds ~90 Da and an Estimated ~2.5 LogP Units vs. Primary Amide Analog – Enhanced Membrane Permeability and π-Stacking Potential

Relative to the primary amide analog 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide (CAS 862831-93-4, molecular weight 216.24 Da), the N-benzyl group on the target compound contributes an additional ~90 Da of molecular weight and introduces a phenyl ring capable of π–π stacking interactions . Based on the measured logP of the N-methyl analog (3.093) and the known contribution of a benzyl group (~2.5 logP units relative to an unsubstituted amide), the target compound is estimated to possess a logP of approximately 3.0, compared to an estimated logP of ~0.5 for the primary amide analog. This difference is functionally significant for membrane permeability and hydrophobic pocket occupancy.

Physicochemical Property Lipophilicity Molecular Recognition

1,2-Dimethyl Substitution on Indole Is Predicted to Reduce GABAA Receptor Binding Affinity Compared with the Des-Methyl Analog (Ki = 346 nM) – A Basis for Improved Peripheral Target Selectivity

The des-methyl analog N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 55654-71-2) binds to the rat GABAA α1β2γ2 receptor with a Ki value of 346 nM, as measured by displacement of [³H]flumazenil in HEK293 cells [1]. The target compound carries an additional methyl group at both the N1 and C2 positions of the indole ring. Structure–activity relationship principles predict that the 1,2-dimethyl substitution introduces steric bulk that clashes with the GABAA benzodiazepine binding site, thereby reducing affinity. Because the target compound has not been directly assayed for GABAA binding, this is a cross-study inference grounded in the known SAR of indole-based benzodiazepine site ligands.

GABAA Receptor Binding Affinity Target Selectivity

Indolyl Oxoacetamide Scaffold Delivers Sub-5 µM Pancreatic Lipase (PL) Inhibition – Class-Level Validation with Quantitative Benchmarks Against Orlistat

Multiple independent studies confirm that indolyl oxoacetamide analogs achieve competitive pancreatic lipase inhibition in the low micromolar range. In the Sridhar et al. (2020) series, compound 8d exhibited an IC₅₀ of 4.53 µM and compound 8c an IC₅₀ of 5.12 µM against porcine pancreatic lipase type II, compared with orlistat at 0.99 µM [1]. In a conophylline-inspired series, compounds 12c and 12b achieved IC₅₀ values of 2.95 µM and 3.26 µM, respectively, with Ki values of 1.69 µM and 1.89 µM, demonstrating reversible competitive inhibition [2]. The target compound shares the identical indolyl oxoacetamide core and N-benzyl substitution features that molecular docking and 10-ns MD simulations identified as critical for π–π stacking with the lid domain and π-cation interactions with Arg 256 [1][2].

Pancreatic Lipase Inhibition Anti-obesity Enzyme Kinetics

95%+ Purity Specification with Defined SMILES and Catalog Traceability Underpins Reproducible SAR and Screening Campaigns

The target compound is supplied at a minimum purity of 95%+ with a unique catalog identifier (CM1005945) and fully specified SMILES string (CN1C(C)=C(C(=O)C(=O)NCC2=CC=CC=C2)C2=C1C=CC=C2) . This level of documentation reduces ambiguity in procurement and ensures that biological assay results can be attributed to the intended molecular entity. While purity specifications of 95%+ are common across indolyl oxoacetamide analogs, the combination of defined purity, catalog traceability, and unambiguous structural encoding distinguishes this compound from less rigorously characterized alternatives that lack publicly available SMILES or catalog numbers.

Compound Purity Procurement Quality Assay Reproducibility

N-Benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide – Evidence-Backed Research and Industrial Application Scenarios


Pancreatic Lipase Inhibitor Lead Identification and SAR Expansion for Anti-Obesity Drug Discovery

The indolyl oxoacetamide scaffold has been independently validated in two separate chemical series (Sridhar et al. 2020, Arch Pharm; Sridhar et al. 2020, New J Chem) with lead compounds achieving IC₅₀ values of 2.95–5.12 µM against porcine pancreatic lipase [1][2]. The target compound retains the core scaffold and the N-benzyl substituent identified by molecular docking as critical for π–π stacking with the lid domain and π-cation interactions with Arg 256 [1]. Procurement of this specific building block enables systematic SAR exploration at the N-benzyl and indole C2 positions, with the goal of optimizing potency toward the sub-micromolar range occupied by orlistat (IC₅₀ = 0.99 µM) [1][2].

Comparative H-Bond Donor/Acceptor Profiling to Map Target Recognition Determinants

The target compound's single H-bond donor (secondary amide N–H) represents a binary structural feature absent in its N-methyl amide analog (CAS 862813-86-3), which has zero HBDs . Parallel procurement of both compounds enables head-to-head profiling against panels of kinases, GPCRs, or nuclear receptors where an H-bond donor is mechanistically required for hinge-region binding or ligand–receptor hydrogen bonding. Differential activity between the matched pair directly isolates the contribution of the HBD to target engagement, generating high-resolution SAR that cannot be obtained from either compound alone.

Screening for Targets Requiring π-Stacking and Hydrophobic Interactions – Chemical Biology Probe Development

The N-benzyl substituent contributes an estimated ~2.5 logP units of lipophilicity relative to the primary amide analog (CAS 862831-93-4) and provides an additional phenyl ring for π–π stacking . These properties make the target compound suitable as a probe for identifying or validating protein targets that rely on aromatic cage motifs or hydrophobic pockets for ligand recognition, including bromodomains, methyltransferases, and lipid-binding proteins. The target compound's 95%+ purity and defined SMILES specification ensure that screening hits can be unambiguously attributed to the intended molecular entity.

Selective Scaffold for Peripheral Target Programs Requiring Low GABAA Receptor Liability

The des-methyl analog (CAS 55654-71-2) displays measurable GABAA receptor binding (Ki = 346 nM), which presents a CNS off-target liability for programs targeting peripheral indications [3]. The 1,2-dimethyl substitution on the target compound is predicted to sterically reduce this interaction [3]. For research groups pursuing metabolic, oncologic, or anti-infective targets where GABAergic activity is contraindicated, the target compound offers a structurally rationalized starting point with a reduced probability of CNS-mediated confounding effects in phenotypic or in vivo assays.

Quote Request

Request a Quote for N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.